molecular formula C24H60O7P2Si4 B14202155 Tetrakis(triethylsilyl) diphosphate CAS No. 830326-70-0

Tetrakis(triethylsilyl) diphosphate

Cat. No.: B14202155
CAS No.: 830326-70-0
M. Wt: 635.0 g/mol
InChI Key: UKGXSYIXIMIEPX-UHFFFAOYSA-N
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Description

Tetrakis(triethylsilyl) diphosphate is a synthetic, silyl-protected derivative of diphosphoric acid. In organic and bioorganic chemistry, such reagents are primarily valued for introducing pyrophosphate (diphosphate) groups into complex molecules, as they can act as protected and activated forms of inorganic pyrophosphate . A key application lies in the synthesis of highly phosphorylated biomolecules, such as inositol pyrophosphates (e.g., InsP8), where the use of silyl-protected precursors is a critical strategy to manage the high reactivity and congested three-dimensional array of phosphate groups . The mechanism involves the triethylsilyl groups acting as robust protecting groups for the phosphate oxygen atoms, shielding the sensitive P-anhydride bonds from premature hydrolysis or side reactions during multi-step synthesis. These groups can be selectively removed under specific conditions (e.g., with fluoride ions or acid) in a later stage to regenerate the reactive, bis-phosphorylated (pyrophosphate) moiety . The triethylsilyl (TES) groups in this compound offer a balance between stability and lability; compared to the more common trimethylsilyl (TMS) groups, TES groups are generally more stable towards hydrolysis and certain reaction conditions, which can be advantageous for lengthy or complex synthetic sequences. This reagent is intended for research applications only, including nucleotide chemistry, the synthesis of signaling molecules, and the preparation of metabolically stabilized phosphate analogs for biochemical studies .

Properties

CAS No.

830326-70-0

Molecular Formula

C24H60O7P2Si4

Molecular Weight

635.0 g/mol

IUPAC Name

bis(triethylsilyloxy)phosphoryl bis(triethylsilyl) phosphate

InChI

InChI=1S/C24H60O7P2Si4/c1-13-34(14-2,15-3)28-32(25,29-35(16-4,17-5)18-6)27-33(26,30-36(19-7,20-8)21-9)31-37(22-10,23-11)24-12/h13-24H2,1-12H3

InChI Key

UKGXSYIXIMIEPX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OP(=O)(O[Si](CC)(CC)CC)OP(=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Standard Procedure for Tetrakis(triethylsilyl) Diphosphate Synthesis

The most efficient method involves reacting disodium dihydrogen diphosphate (Na₂H₂P₂O₇) with triethylsilyl chloride in a triphasic system comprising formamide, petrol ether, and the aqueous phase.

Reaction Conditions

  • Molar Ratio : 1:4 (diphosphate to triethylsilyl chloride)
  • Temperature : 55°C
  • Duration : 4 hours
  • Solvents : Formamide (polar phase), petrol ether (non-polar phase)
  • Yield : 96% (3.05 g from 5 mmol diphosphate).

The formamide solvent facilitates proton exchange, activating the phosphate groups for nucleophilic attack by triethylsilyl chloride. The triphasic setup enhances product isolation by partitioning the silyl ester into the petrol ether layer, while unreacted salts remain in the aqueous phase.

Mechanistic Considerations

The reaction proceeds via sequential silylation of each acidic oxygen in the diphosphate anion:

  • Protonation : Formamide protonates the diphosphate, generating H₂P₂O₇²⁻.
  • Silylation : Triethylsilyl chloride reacts with the protonated species, replacing hydroxyl groups with triethylsilyl (TES) groups.
  • Phase Separation : The non-polar silyl ester migrates to the petrol ether layer, preventing over-silylation.

Analytical Characterization and Spectral Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 0.74 ppm (q, J = 7.8 Hz, 24H, CH₂), 0.97 ppm (t, J = 7.8 Hz, 36H, CH₃).
  • ¹³C NMR (CDCl₃): δ 5.14 ppm (CH₃), 6.31 ppm (CH₂).
  • ³¹P NMR (CDCl₃): δ -30.59 ppm (singlet, P–O–P backbone).
  • ²⁹Si NMR (CDCl₃): δ 25.77 ppm (broad triplet, J = 3.6 Hz, Si–O–P linkage).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₄H₆₁O₇P₂Si₄ [M+H]⁺: 635.29641
  • Observed : 635.29729.

Comparative Data Across Silylating Agents

Silyl Group Reaction Time (h) Yield (%) ³¹P NMR Shift (ppm)
Triethyl 4 96 -30.59
Triisopropyl 10 95 -30.82
tert-Butyl 5 92 -31.04

Data adapted from Wessjohann and Dessoy.

Alternative Synthetic Routes and Limitations

Electrophilic Phosphorylation Strategies

Early methods using tetrabenzyl diphosphate (TBPP) as a phosphorylating agent suffered from low selectivity, producing oligophosphate mixtures. For example, Popjak’s electrophilic phosphorylation approach yielded only 18% tetrakis(trimethylsilyl) diphosphate alongside polymeric byproducts.

Silylation with N-Methyl-N-(silyl) Trifluoroacetamide

Mawhinney’s method employing N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide in DMF achieved microgram-scale synthesis but failed to isolate pure this compound. This underscores the necessity of triphasic systems for preparative-scale work.

Hydrolysis and Stability Studies

Controlled Deprotection

This compound undergoes stepwise hydrolysis in aqueous ethanol:

  • Partial Hydrolysis : Yields tris(triethylsilyl) hydrogen diphosphate (HPO₄[OSiEt₃]₃⁻) at pH 5.
  • Complete Hydrolysis : Generates free diphosphoric acid (H₄P₂O₇) at pH < 2.

Kinetic Data

  • Half-life (pH 7) : 48 hours
  • Activation Energy : 72 kJ/mol.

Industrial-Scale Considerations

Solvent Recycling

Formamide and petrol ether are recovered via distillation, reducing costs by 40% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(triethylsilyl) diphosphate undergoes various types of chemical reactions, including:

    Hydrolysis: Reaction with water leading to the formation of phosphoric acid and triethylsilanol.

    Substitution: Reaction with nucleophiles such as amines or alcohols, replacing the triethylsilyl groups.

    Oxidation: Reaction with oxidizing agents to form higher oxidation state phosphorus compounds.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous medium at room temperature.

    Substitution: Requires the presence of a nucleophile and may be catalyzed by acids or bases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products

    Hydrolysis: Phosphoric acid and triethylsilanol.

    Substitution: Corresponding substituted phosphates.

    Oxidation: Higher oxidation state phosphorus compounds.

Scientific Research Applications

Chemistry

Tetrakis(triethylsilyl) diphosphate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various organophosphorus compounds.

Biology

In biological research, this compound is used in the study of phosphate metabolism and enzyme mechanisms involving phosphorus compounds.

Medicine

Industry

In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tetrakis(triethylsilyl) diphosphate involves the interaction of its phosphorus centers with various molecular targets. The triethylsilyl groups provide steric protection, allowing selective reactions at the phosphorus centers. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Compounds:

Tetrakis(4-sulfonatophenyl) porphyrin (TPPS4)

  • Substituents: Sulfonatophenyl groups.
  • Properties: Water-soluble due to ionic sulfonate groups; used in chelation and photodynamic therapy .
  • Contrast: TES substituents render the compound lipophilic, favoring organic-phase reactions.

Tetrabenzyl pyrophosphate

  • Substituents: Benzyl groups.
  • Molecular Weight: 538.47 g/mol (vs. ~1,035 g/mol for Tetrakis(2,4-di-tert-butylphenyl) analogs) .
  • Reactivity: Benzyl groups offer moderate steric hindrance, enabling controlled hydrolysis in biochemical pathways .

Tetrakis(2-chloroethyl)ethylene diphosphate

  • Substituents: Chloroethyl groups.
  • Applications: Flame retardants; halogenated substituents increase reactivity but raise toxicity concerns .
  • Contrast: TES groups are less reactive and likely safer, though toxicity data for Tetrakis(triethylsilyl) diphosphate are unavailable .

Table 1: Substituent Impact on Properties
Compound Substituent Solubility Key Applications Stability
This compound Triethylsilyl Organic solvents Synthesis, catalysis High (steric shielding)
TPPS4 Sulfonatophenyl Aqueous Chelation, phototherapy Moderate
Tetrabenzyl pyrophosphate Benzyl Low polarity Biochemical assays Hydrolysis-prone
Tetrakis(2-chloroethyl) Chloroethyl Variable Flame retardants Reactive, toxic

Q & A

Basic: What synthetic strategies are recommended for preparing Tetrakis(triethylsilyl) diphosphate with high purity?

Methodological Answer:
The synthesis typically involves silylation and phosphorylation steps. A common approach is to use triethylsilyl chloride as a silylating agent under inert conditions (e.g., argon atmosphere) to prevent hydrolysis. Phosphorylation can be achieved using reagents like diallyl N,N-diisopropylphosphoramidite, followed by oxidation with m-chloroperbenzoic acid to form the diphosphate backbone . Catalysts such as tetrakis(triphenylphosphine)palladium(0) (stored at 0–6°C due to air/moisture sensitivity) are critical for deprotection steps, such as removing allyl groups . Purity is ensured via column chromatography and recrystallization in anhydrous solvents.

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at temperatures between –20°C and 0°C. Its sensitivity to moisture, oxygen, and light necessitates the use of desiccants (e.g., molecular sieves) in storage environments. Periodic checks via ³¹P NMR spectroscopy can monitor degradation, such as hydrolysis or oxidation .

Advanced: How can structural contradictions in this compound derivatives be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguities in silyl group orientation or phosphate connectivity. Use single-crystal diffraction with synchrotron radiation for high-resolution data .
  • Multinuclear NMR : ³¹P NMR identifies phosphate coordination, while ²⁹Si NMR confirms silyl group integrity. Compare chemical shifts with reference data for silyl-phosphorus compounds .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out byproducts .

Advanced: How do steric effects from triethylsilyl groups influence reaction yields in cross-coupling applications?

Methodological Answer:
Triethylsilyl groups introduce steric hindrance, which can reduce catalytic efficiency in reactions like Suzuki-Miyaura couplings. To mitigate this:

  • Optimize ligand-to-catalyst ratios (e.g., use bulky ligands to balance steric demand).
  • Conduct kinetic studies under varying temperatures (25–80°C) to identify activation barriers.
  • Compare yields with less hindered analogs (e.g., trimethylsilyl derivatives) to isolate steric contributions .

Advanced: What experimental protocols assess the thermal and chemical stability of this compound under reactive conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for silyl phosphates).
  • Reactivity screening : Expose the compound to acids (e.g., HCl), bases (NaOH), and oxidizing agents (H₂O₂) at controlled concentrations. Monitor degradation via ³¹P NMR or IR spectroscopy .
  • Accelerated aging studies : Store samples at 40–60°C and 75% relative humidity for 4–8 weeks to simulate long-term stability .

Advanced: How can computational modeling guide the design of this compound derivatives for electronic or catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-binding affinity.
  • Molecular dynamics simulations : Model interactions with solvents (e.g., THF, acetonitrile) to optimize solubility.
  • Nonradiative decay analysis : Use spin-vibronic coupling models to evaluate excited-state lifetimes for OLED or photocatalyst applications .

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